2-Methoxy-3-(4-methylpentyl)pyrazine 2-Methoxy-3-(4-methylpentyl)pyrazine
Brand Name: Vulcanchem
CAS No.: 68844-95-1
VCID: VC3770620
InChI: InChI=1S/C11H18N2O/c1-9(2)5-4-6-10-11(14-3)13-8-7-12-10/h7-9H,4-6H2,1-3H3
SMILES: CC(C)CCCC1=NC=CN=C1OC
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol

2-Methoxy-3-(4-methylpentyl)pyrazine

CAS No.: 68844-95-1

Cat. No.: VC3770620

Molecular Formula: C11H18N2O

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-3-(4-methylpentyl)pyrazine - 68844-95-1

Specification

CAS No. 68844-95-1
Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
IUPAC Name 2-methoxy-3-(4-methylpentyl)pyrazine
Standard InChI InChI=1S/C11H18N2O/c1-9(2)5-4-6-10-11(14-3)13-8-7-12-10/h7-9H,4-6H2,1-3H3
Standard InChI Key HQNJHPJFKOLFHC-UHFFFAOYSA-N
SMILES CC(C)CCCC1=NC=CN=C1OC
Canonical SMILES CC(C)CCCC1=NC=CN=C1OC

Introduction

Chemical Structure and Properties

Molecular Structure

2-Methoxy-3-(4-methylpentyl)pyrazine is a heterocyclic organic compound with a pyrazine core structure. The pyrazine ring (1,4-diazine) serves as the foundation of this molecule, with a methoxy group at the 2-position and a 4-methylpentyl chain at the 3-position . This structural arrangement contributes to the compound's chemical behavior and functional characteristics.

Physicochemical Properties

The physical and chemical properties of 2-Methoxy-3-(4-methylpentyl)pyrazine are summarized in the following table:

PropertyValueSource
CAS Number68844-95-1
Molecular FormulaC₁₁H₁₈N₂O
Molecular Weight194.278 g/mol
EINECS272-442-4
SMILES NotationCC(C)CCCC1=NC=CN=C1OC
InChIInChI=1S/C11H18N2O/c1-9(2)5-4-6-10-11(14-3)13-8-7-12-10/h7-9H,4-6H2,1-3H3
InChIKeyHQNJHPJFKOLFHC-UHFFFAOYSA-N
LogP3.09

The LogP value of 3.09 indicates that this compound has moderate lipophilicity, suggesting it would preferentially partition into organic phases rather than aqueous environments . This property has implications for its behavior in biological systems and extraction procedures.

Predicted Collision Cross Section Data

Mass spectrometry analysis provides important data for compound identification. The predicted collision cross section (CCS) values for various adducts of 2-Methoxy-3-(4-methylpentyl)pyrazine are presented below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺195.14918145.1
[M+Na]⁺217.13112157.8
[M+NH₄]⁺212.17572152.7
[M+K]⁺233.10506151.2
[M-H]⁻193.13462146.1
[M+Na-2H]⁻215.11657151.4
[M]⁺194.14135147.1
[M]⁻194.14245147.1

Source:

These collision cross section values are essential for accurate identification of the compound in complex mixtures using ion mobility spectrometry coupled with mass spectrometry.

Analytical Methods and Identification

Chromatographic Analysis

2-Methoxy-3-(4-methylpentyl)pyrazine can be effectively analyzed using reverse phase (RP) High-Performance Liquid Chromatography (HPLC) . The recommended analytical method employs a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry compatible applications, the phosphoric acid can be substituted with formic acid to prevent ion suppression .

The Newcrom R1 HPLC column has been specifically mentioned as suitable for the analysis of this compound . This column belongs to a family of reverse-phase-based columns with low silanol activity, making it particularly appropriate for the analysis of basic compounds like pyrazines .

Retention Indices

The compound is listed in the Kovats Retention Index database, indicating its established chromatographic behavior . Retention indices are valuable for the identification and characterization of volatile compounds in complex mixtures, particularly in fields such as flavor chemistry and food analysis.

Occurrence and Biosynthesis

Biosynthetic Pathway

The biosynthesis of 3-alkyl-2-methoxypyrazines, including 2-Methoxy-3-(4-methylpentyl)pyrazine, has been a subject of research interest. Recent in vivo feeding experiments with stable isotope labeled compounds have revealed that L-leucine and L-serine serve as important precursors for 3-isobutyl-2-methoxypyrazine (IBMP) . This finding provides evidence for a metabolic interface between the biosynthesis of methoxypyrazines and photorespiration in plants .

The identification of genes encoding O-methyltransferases has provided important insights into the final step of methoxypyrazine biosynthesis, though earlier biosynthetic steps remained relatively unexplored until recent discoveries . The elucidation of these pathways contributes to our understanding of how plants produce these aroma compounds.

Applications and Significance

Aroma Properties

As a member of the methoxypyrazine family, 2-Methoxy-3-(4-methylpentyl)pyrazine likely contributes to the characteristic green and earthy aroma notes associated with these compounds . Methoxypyrazines are known for their extremely low odor thresholds, meaning they can impart significant sensory effects even at very low concentrations.

Food and Beverage Applications

The aroma properties of methoxypyrazines make them important compounds in food and beverage industries. These compounds contribute to the distinctive aroma profiles of numerous vegetables and have a strong influence on the aroma of wines . The specific sensory contribution of 2-Methoxy-3-(4-methylpentyl)pyrazine would depend on its concentration and the matrix in which it is present.

Research and Industrial Uses

The analytical methods developed for 2-Methoxy-3-(4-methylpentyl)pyrazine, particularly the HPLC approach discussed earlier, suggest its significance in research settings . The method's applicability to pharmacokinetic studies also indicates potential relevance in pharmaceutical research .

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